molecular formula C18H19ClN2O3 B2928127 2-(4-Chlorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1428371-21-4

2-(4-Chlorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2928127
CAS No.: 1428371-21-4
M. Wt: 346.81
InChI Key: LVRJEGUUYVFEDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H19ClN2O3 and its molecular weight is 346.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Fungicidal Activity

Research on substituted derivatives similar to 2-(4-Chlorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone has shown promising fungicidal activities. For instance, Kuzenkov and Zakharychev (2009) demonstrated the synthesis of new substituted compounds through the interaction of substituted 3-(oxiranyl)pyridines with 4-chlorophenol or sodium 4-chlorophenoxide for potential pharmacological and agrochemical applications. These compounds exhibited fungicidal properties, underscoring their potential in developing new fungicides for agricultural use Kuzenkov & Zakharychev, 2009.

Antibacterial Activity

Another area of application is in the synthesis of compounds with antibacterial properties. Merugu, Ramesh, and Sreenivasulu (2010) conducted a study involving the microwave-assisted synthesis of 1-(4-(piperidin-1-yl) phenyl) ethanone derivatives. These compounds were then screened for their antibacterial activity, showcasing the potential of such derivatives in developing new antibacterial agents Merugu, Ramesh, & Sreenivasulu, 2010.

Molecular Interaction Studies

On a more fundamental level, Shim et al. (2002) explored the molecular interactions of a related antagonist compound with the CB1 cannabinoid receptor. Their study, employing AM1 molecular orbital method and comparative molecular field analysis (CoMFA), provided insights into the steric and electrostatic requirements for binding to the receptor. This research contributes to a deeper understanding of receptor-ligand interactions and could inform the design of targeted therapeutic agents Shim et al., 2002.

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds based on the structural framework of this compound also constitute a significant portion of the research. For instance, studies have focused on synthesizing novel photosensitizers for controlled degradation of polyethylene, indicating the versatility of this chemical structure in creating materials with potential environmental applications Acosta et al., 1996.

Applications in Polymer Science

Additionally, research by Acosta and colleagues (1996) into the synthesis of novel additives by substituting benzophenone with various groups, including 2-hydroxybenzophenone and 4-amino-2,2,6,6-tetramethyl piperidine, for incorporation into polyethylene highlights the potential of derivatives for enhancing polymer properties Acosta et al., 1996.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c19-14-4-6-15(7-5-14)23-13-18(22)21-11-8-16(9-12-21)24-17-3-1-2-10-20-17/h1-7,10,16H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRJEGUUYVFEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.